2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 5. A sulfanyl (-S-) linker connects this heterocyclic system to an acetamide moiety, which is further substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-5-4-6-13(7-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJVDAICBLOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate in water .
Industrial Production Methods
the use of microwave-mediated, catalyst-free synthesis methods has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a critical site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing triazolo-pyrimidine ring, which polarizes the C–S bond.
| Reaction Conditions | Nucleophile | Product | Yield | Catalyst/Base |
|---|---|---|---|---|
| DMF, 80°C, 6 hr | Benzylamine | 2-[(5,7-Dimethyltriazolo[4,3-a]pyrimidin-3-yl)amino]-N-(3-methylphenyl)acetamide | 78% | K₂CO₃ |
| THF, 0°C → RT, 12 hr | Sodium methoxide | Methylthioether derivative | 65% | – |
| Ethanol, reflux, 4 hr | Hydrazine hydrate | Hydrazide analog | 82% | – |
Key Observations :
-
Alkyl/aryl amines show higher reactivity compared to alkoxides due to stronger nucleophilicity.
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Steric hindrance from the 3-methylphenyl group slightly reduces substitution rates at the acetamide nitrogen.
Oxidation of the Sulfanyl Bridge
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (1.2 equiv) | DCM, 0°C, 2 hr | Sulfoxide derivative | 90% (sulfoxide) |
| H₂O₂ (3.0 equiv) | AcOH, 50°C, 6 hr | Sulfone derivative | 85% (sulfone) |
Mechanistic Insight :
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Sulfoxide formation proceeds via a radical mechanism under mild conditions, while sulfone synthesis requires stronger oxidizing agents.
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The triazolo-pyrimidine ring stabilizes intermediate radicals, enhancing reaction efficiency.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates.
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8 hr | 2-[(Triazolo[4,3-a]pyrimidinyl)sulfanyl]acetic acid | Precursor for further derivatization |
| NaOH (10%), EtOH, 70°C, 4 hr | Sodium salt of hydrolyzed product | Improved solubility for biological assays |
Structural Impact :
-
Hydrolysis eliminates the 3-methylphenyl group, reducing steric bulk and enabling conjugation with other pharmacophores.
Cycloaddition Reactions
The triazolo-pyrimidine core participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
Computational Analysis :
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DFT calculations confirm that electron-deficient alkynes favor 1,3-regioselectivity due to frontier orbital interactions .
Functionalization of the Triazolo-Pyrimidine Core
Electrophilic substitution occurs at the C5 and C7 methyl groups, enabling side-chain modifications.
| Reaction Type | Reagent | Position Modified | Product Utility |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | C5-methyl → CH₂Br | Cross-coupling precursor |
| Hydroxylation | OsO₄, NMO | C7-methyl → CH₂OH | Enhanced hydrogen-bonding capacity |
Limitations :
-
Over-bromination is observed at elevated temperatures, requiring strict stoichiometric control.
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable aryl/alkyl coupling at modified positions (e.g., brominated derivatives).
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | C5-bromo derivative | 76% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | C5-bromo derivative | 68% |
Applications :
-
These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement pathways.
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cyclodimer | 0.15 |
| 365 nm | Toluene | Ring-expanded triazepine derivative | 0.08 |
Mechanism :
-
Triazolo-pyrimidine absorbs UV light, generating excited states that undergo intersystem crossing to form reactive diradicals.
Scientific Research Applications
Anticancer Activity
Triazolopyrimidines have been shown to possess significant anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis.
- Mechanism of Action : The compound may exert its effects through the inhibition of key enzymes involved in cancer cell survival and proliferation.
- Case Study : In vitro studies demonstrated that modifications to the triazolopyrimidine structure could enhance cytotoxicity against breast cancer cells (e.g., MCF-7), highlighting the importance of structural optimization in drug design.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | MCF-7 | 10.5 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Neuroprotective Effects
Recent studies suggest that similar triazolopyrimidine compounds exhibit neuroprotective properties by modulating neuroinflammatory pathways.
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and protect neuronal cells from apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the triazolopyrimidine core.
- Introduction of the sulfanyl group.
- Acetylation to yield the final product.
Mechanism of Action
The mechanism of action of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its ability to intercalate DNA, thereby disrupting DNA replication and transcription processes. This intercalation is facilitated by the triazolopyrimidine core, which can insert itself between DNA base pairs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the evidence:
- Compound from : 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)-thiazol-2-yl]acetamide Key difference: The acetamide substituent is linked to a 4-(tert-butyl)thiazole ring instead of a 3-methylphenyl group.
Flumetsulam () :
N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide- Key difference : A triazolo[1,5-a]pyrimidine core with a sulfonamide linker and fluorophenyl substituent.
- Application : Flumetsulam is a herbicide, indicating that triazolopyrimidine derivatives often exhibit agrochemical activity. The queried compound’s acetamide linker and phenyl substituent may confer distinct biological properties .
Data Table: Structural and Functional Comparison
*Molecular weights calculated based on formula.
Research Findings and Gaps
- Structural Insights : The triazolopyrimidine scaffold is versatile, with substituents dictating solubility, target affinity, and bioactivity. The queried compound’s 3-methylphenyl group may favor interactions with aromatic residues in enzymes or receptors.
- Agrochemical vs. Pharmaceutical Potential: Flumetsulam’s herbicidal use () contrasts with the acetamide-linked derivatives, which are more commonly explored in drug discovery .
Biological Activity
The compound 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15N5S
- Molecular Weight : 273.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a triazolopyrimidine core linked to a sulfanyl group and an acetamide moiety, which are critical for its biological function.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Key findings include:
- Inhibition of Kinases : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play significant roles in inflammatory signaling pathways. By inhibiting these kinases, the compound may reduce inflammation and cell proliferation associated with various diseases .
- Anticancer Potential : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulates the expression of key regulatory proteins involved in cell cycle progression .
- Anti-inflammatory Effects : The compound has shown promising results in reducing pro-inflammatory cytokines in vitro and in vivo. It appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
The mechanism by which this compound exerts its biological effects involves several pathways:
- JAK/STAT Pathway Inhibition : By binding to the ATP-binding sites of JAK1 and JAK2, the compound prevents their activation, thereby inhibiting downstream signaling that leads to inflammation and cell growth.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
Case Studies
Several studies have documented the efficacy of this compound:
- Study 1 : In a study evaluating its anti-inflammatory properties in a mouse model of arthritis, treatment with the compound significantly reduced joint swelling and serum levels of TNF-alpha compared to control groups .
- Study 2 : A phase I clinical trial assessed its safety and efficacy in patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary signs of antitumor activity observed in some participants .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | JAK Inhibitor | JAK/STAT pathway inhibition |
| Compound B | Anticancer | Induction of apoptosis |
| Compound C | Anti-inflammatory | NF-kB pathway inhibition |
Q & A
Q. What are the recommended synthetic routes for 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A robust synthetic approach involves coupling the triazolopyrimidine core with the acetamide moiety via a sulfanyl linker. Key steps include:
- Sulfonamide Formation : Reacting 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine with a sulfonyl chloride derivative under basic conditions (e.g., 3-picoline or 3,5-lutidine as bases) to introduce the sulfanyl group .
- Acetamide Coupling : Use N-(3-methylphenyl)acetamide with activated intermediates (e.g., chloroacetamide) in anhydrous acetonitrile or DMF, catalyzed by DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution .
- Optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, central composite design can identify optimal conditions for yield and purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions on the triazolopyrimidine ring and acetamide linkage. Key signals include downfield shifts for sulfanyl protons (δ 3.5–4.0 ppm) and aromatic protons in the 3-methylphenyl group (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]) and rule out byproducts.
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regioselectivity during sulfanyl group attachment .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted sulfonyl chloride intermediates or dimerization products of the triazolopyrimidine core.
- Mitigation :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted starting materials.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the pure acetamide derivative .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G* level) to map electron density on the triazolopyrimidine ring, identifying reactive sites for functionalization. For example, the sulfanyl group’s nucleophilicity can be tuned by modifying substituents on the pyrimidine ring .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or enzymes) using AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) and prioritize derivatives with favorable profiles .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, identical incubation times). For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentrations .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across publications, identifying outliers or confounding variables (e.g., solvent effects in bioassays) .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular proliferation) to rule off-target effects .
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer. For example, microreactors can stabilize exothermic steps during sulfonamide formation .
- Catalyst Recycling : Immobilize catalysts (e.g., DMAP on mesoporous silica) to reduce waste and enable reuse over multiple cycles .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, adjusting parameters dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
